molecular formula C22H26O5 B10845930 8-n-Heptylnaringenin

8-n-Heptylnaringenin

Cat. No.: B10845930
M. Wt: 370.4 g/mol
InChI Key: JDJYVQUSVHXJHY-FQEVSTJZSA-N
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Description

8-n-Heptylnaringenin is a synthetic flavanone derivative and a structural analogue of the natural phytoestrogen 8-prenylnaringenin (8-PN), which is primarily isolated from hops (Humulus lupulus). The compound features a heptyl chain (-C₇H₁₅) substituted at the 8-position of the naringenin backbone, replacing the prenyl group in 8-PN . Its molecular formula is C₂₂H₂₈O₅, with a molecular weight of 372.46 g/mol.

This compound functions as a selective estrogen receptor modulator (SERM), exhibiting differential activity on estrogen receptor (ER) subtypes: it acts as a weak ERα agonist and a strong ERβ antagonist .

Properties

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

(2S)-8-heptyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C22H26O5/c1-2-3-4-5-6-7-16-17(24)12-18(25)21-19(26)13-20(27-22(16)21)14-8-10-15(23)11-9-14/h8-12,20,23-25H,2-7,13H2,1H3/t20-/m0/s1

InChI Key

JDJYVQUSVHXJHY-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O

Canonical SMILES

CCCCCCCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues of 8-n-Heptylnaringenin

Key Compounds for Comparison :

8-Prenylnaringenin (8-PN)

8-Neopentylnaringenin

Naringenin (Parent Compound)

Glycosylated Derivatives (Naringin, Narirutin)

Comparative Analysis

Table 1: Structural and Pharmacological Comparison
Compound Substituent at 8-Position Molecular Weight (g/mol) ERα Activity ERβ Activity In Vivo Efficacy (TST Reduction)
This compound Heptyl (-C₇H₁₅) 372.46 Weak agonist Strong antagonist No significant reduction
8-Prenylnaringenin Prenyl (-C₅H₈) 340.40 Moderate agonist Moderate agonist Not tested in the study
8-Neopentylnaringenin Neopentyl (-C₅H₁₁) 356.43 Strong agonist Weak antagonist 1.12 ± 0.12 °C reduction
Naringenin None (Parent structure) 272.25 Negligible Negligible Not applicable
Key Findings :

ER Subtype Selectivity :

  • This compound ’s long heptyl chain confers distinct ERβ antagonism, contrasting with 8-neopentylnaringenin , which shows strong ERα agonism due to its branched neopentyl group .
  • 8-PN , the natural analogue, lacks subtype selectivity and acts as a broad ER agonist, contributing to its estrogenic effects in hop extracts .

In Vivo Efficacy :

  • In ovariectomized rat models of hot flushes, 8-neopentylnaringenin (20 mg/kg) reduced tail skin temperature (TST) by 1.12 ± 0.12 °C , comparable to estradiol (1.89 ± 0.14 °C). In contrast, This compound failed to reduce TST, likely due to its ERβ antagonism overriding ERα-mediated benefits .

Structural Impact on Bioactivity :

  • Alkyl Chain Length and Branching :

  • Neopentyl’s branching enhances ERα affinity, whereas linear heptyl chains favor ERβ interactions .

Glycosylated Derivatives: Naringin (naringenin-7-neohesperidoside) and narirutin (naringenin-7-rutinoside) are glycosylated forms with reduced bioavailability compared to aglycones like this compound. These compounds lack significant estrogenic activity due to their sugar moieties .

Research Implications

  • Therapeutic Potential: While this compound’s ERβ antagonism limits its utility for hot flushes, it may have niche applications in ERβ-dominated pathologies (e.g., certain cancers or inflammatory conditions) .
  • SAR Studies : Structure-activity relationship (SAR) analyses highlight the critical role of 8-position substituents in ER subtype selectivity, guiding future SERM design .

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